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Introduction to 14:0 DAP

1,2-dimyristoyl-3-dimethylammonium-propane, commonly referred to as 14:0 DAP, is a cationic
lipid that serves as a crucial component in the formulation of lipid nanoparticles (LNPs) for gene
therapy applications.[1][2][3][4] Its structure, featuring two 14-carbon myristoyl fatty acid chains,
facilitates the encapsulation of genetic material, such as plasmid DNA (pDNA), messenger
RNA (mRNA), and small interfering RNA (siRNA).[5][6][7] The positively charged
dimethylammonium headgroup of 14:0 DAP interacts electrostatically with the negatively
charged phosphate backbone of nucleic acids, enabling the formation of stable lipoplexes.[6][7]
These lipoplexes, or LNPs, protect the genetic payload from degradation and facilitate its
delivery across the cell membrane.[5] 14:0 DAP is also described as a pH-sensitive
transfection reagent, suggesting that its charge may be modulated by the acidic environment of
endosomes, a key characteristic for effective intracellular release of the genetic cargo.[1][8]

Applications in Gene Therapy

Cationic lipids like 14:0 DAP are integral to non-viral gene delivery systems, which are being
extensively researched for a variety of therapeutic areas.[5] These systems offer a potentially
safer alternative to viral vectors. The primary applications of 14:0 DAP-containing LNPs in
gene therapy research include:

o Gene Delivery: Delivering therapeutic genes to target cells to treat genetic disorders.[6][7]
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 MRNA Vaccines: Encapsulating mRNA to develop vaccines that elicit an immune response.

[6][7]

* RNA Interference (RNAI): Delivering siRNA or miRNA to silence specific genes involved in
disease pathways.[6][7]

» Plasmid DNA Delivery: Facilitating the delivery of plasmid DNA for applications in protein
production or genetic modification.[5][6][7]

Data Presentation: Physicochemical and Biological
Properties

While specific quantitative data for 14:0 DAP is not extensively available in peer-reviewed
literature, the following tables provide a representative summary of the types of data that are
critical for the characterization and evaluation of cationic lipid-based LNPs. The data presented
for DOTAP, a structurally similar cationic lipid, can serve as a benchmark for optimization
studies with 14:0 DAP.

Table 1: Physicochemical Characterization of Cationic Lipid Nanoparticles
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Parameter Typical Value Method of Analysis  Significance
) ) o Influences cellular
Particle Size Dynamic Light o
) 100 - 300 nm ) uptake, biodistribution,
(Diameter) Scattering (DLS)
and clearance.
Indicates the
Polydispersity Index 0.3 Dynamic Light homogeneity of the
<0.

(PDI)

Scattering (DLS)

nanoparticle

population.

Zeta Potential

+20 to +40 mV

Electrophoretic Light
Scattering (ELS)

Reflects surface
charge; crucial for
interaction with cell
membranes and

stability.

Encapsulation

Efficiency

> 90%

RiboGreen Assay or

similar

Quantifies the
percentage of nucleic
acid successfully
encapsulated within
the LNPs.

Table 2: In Vitro Transfection Efficiency of DOTAP:DOPE Lipoplexes (as a proxy for 14:0 DAP

formulations)

Transfection

Cytotoxicity (Cell

Cell Line Nucleic Acid o T
Efficiency (%) Viability %)
HEK-293 pDNA ~10-20% > 80%
HelLa pDNA ~5-15% > 80%
CaCo-2 pDNA ~10% > 80%
HEK-293 MRNA ~50-60% > 80%
HelLa MRNA ~40-50% > 80%
CaCo-2 MRNA ~60% > 80%
© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b10855631?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Data is approximated from studies using DOTAP:DOPE formulations and should be considered
as a general reference. Actual values for 14:0 DAP will require experimental determination.

Experimental Protocols

The following are generalized protocols for the formulation and application of 14:0 DAP-based
lipid nanoparticles. These protocols are based on common methods for similar cationic lipids
and should be optimized for specific applications.

Protocol 1: Lipid Nanoparticle Formulation via Thin-Film
Hydration

This method is a widely used technique for preparing liposomes.

Materials:

e 14:0 DAP

e Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)
e Cholesterol

o PEGylated lipid (e.g., DSPE-PEG2000) (Optional, for increased stability and circulation time)
e Chloroform or a chloroform:methanol mixture

e Hydration buffer (e.qg., sterile PBS or citrate buffer at a specific pH)

e Nucleic acid (pbDNA, mRNA, or siRNA) in an appropriate buffer
Procedure:

e Lipid Film Preparation:

o In a round-bottom flask, dissolve 14:0 DAP, helper lipid, and cholesterol (and PEGylated
lipid, if used) in chloroform or a chloroform:methanol mixture. A common starting molar
ratio is 1:1 to 1:2 for cationic lipid to helper lipid.
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o Attach the flask to a rotary evaporator and remove the organic solvent under reduced
pressure. This will form a thin, uniform lipid film on the inner surface of the flask.

o Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual
solvent.

e Hydration:

o Hydrate the lipid film by adding the aqueous hydration buffer containing the nucleic acid.
The temperature of the buffer should be above the phase transition temperature of the
lipids.

o Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar
vesicles (MLVs).

e Sizing (Optional but Recommended):

o To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to
sonication or extrusion through polycarbonate membranes with a specific pore size (e.g.,
100 nm).

Protocol 2: Lipid Nanoparticle Formulation via
Microfluidic Mixing

This advanced technique allows for the rapid and reproducible production of uniform LNPs.
Materials:

o Lipid solution: 14:0 DAP, helper lipid, cholesterol, and optional PEGylated lipid dissolved in
ethanol.

e Agqueous solution: Nucleic acid dissolved in a low pH buffer (e.g., citrate buffer, pH 4.0).
» Microfluidic mixing device (e.g., a staggered herringbone micromixer).
Procedure:

e Prepare the lipid-ethanol solution and the nucleic acid-aqueous solution separately.
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Load the two solutions into separate syringes and place them on a syringe pump connected
to the microfluidic device.

Set the desired flow rates for both solutions. A common flow rate ratio of aqueous to organic
phase is 3:1.

Initiate the pumping of the solutions through the microfluidic chip. The rapid mixing within the
microchannels induces the self-assembly of the lipids and nucleic acids into LNPs.

Collect the resulting LNP suspension from the outlet of the device.

The collected suspension will contain ethanol, which should be removed, and the buffer
exchanged to a physiological pH (e.g., PBS, pH 7.4) using methods like dialysis or tangential
flow filtration.

Protocol 3: In Vitro Transfection of Cultured Cells

Materials:

14:0 DAP-LNP suspension encapsulating the desired nucleic acid.
Cultured cells in a multi-well plate.

Complete cell culture medium.

Reporter gene assay system (e.g., luciferase assay for reporter pPDNA/MRNA, or gPCR for
gene knockdown by siRNA).

Cell viability assay kit (e.g., MTT or PrestoBlue).
Procedure:

o Cell Seeding: Seed the target cells in a multi-well plate and culture them to the desired
confluency (typically 70-90%).

» Lipoplex Formation (if not pre-formulated): If starting with separate lipid and nucleic acid
solutions, dilute each in serum-free medium and then combine to allow for lipoplex formation
(typically 15-30 minutes at room temperature).
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e Transfection:
o Remove the culture medium from the cells.

o Add the 14:0 DAP-LNP suspension (or freshly formed lipoplexes) diluted in serum-free or
complete medium to the cells. The optimal concentration of LNPs should be determined
experimentally.

o Incubate the cells with the LNPs for a specified period (e.g., 4-6 hours).
o Post-Transfection:

o After the incubation period, replace the transfection medium with fresh, complete culture
medium.

o Incubate the cells for an additional 24-72 hours to allow for gene expression or silencing.
e Analysis:
o Assess transfection efficiency using the appropriate reporter gene assay.

o Evaluate cytotoxicity using a cell viability assay.

Mandatory Visualizations
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LNP Formulation Workflow
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Caption: Workflow for Lipid Nanoparticle (LNP) Formulation.
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Cellular Uptake and Endosomal Escape
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Caption: Cellular Uptake and Endosomal Escape Pathway of LNPs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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